Home > Products > Screening Compounds P106441 > Debrisoquin hydrobromide
Debrisoquin hydrobromide - 1131-65-3

Debrisoquin hydrobromide

Catalog Number: EVT-13886984
CAS Number: 1131-65-3
Molecular Formula: C10H14BrN3
Molecular Weight: 256.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Debrisoquin hydrobromide is an adrenergic neuron-blocking drug that is primarily utilized for the treatment of moderate to severe hypertension and renal hypertension. This compound is structurally related to guanethidine, another antihypertensive agent, and functions by inhibiting norepinephrine release at the sympathetic neuroeffector junction. Debrisoquin hydrobromide is notable for being a substrate of the polymorphic cytochrome P-450 enzyme CYP2D6, which plays a critical role in its metabolism and the metabolism of various other drugs .

Source and Classification

Debrisoquin hydrobromide is classified as a small molecule and falls under several categories:

  • Adrenergic Agents
  • Antiadrenergic Agents (Peripherally Acting)
  • Antihypertensive Agents
  • Neurotransmitter Agents .

The compound's chemical identifiers include:

  • CAS Number: 1131-65-3
  • IUPAC Name: 1,2,3,4-tetrahydroisoquinoline-2-carboximidamide hydrobromide
  • Molecular Formula: C10H14BrN3 .
Synthesis Analysis

The synthesis of debrisoquin hydrobromide typically involves a two-step process:

  1. Formation of Intermediate: The reaction begins with 3,4-dihydroisoquinoline reacting with cyanamide under controlled conditions to yield 3,4-dihydroisoquinoline-2-carboximidamide.
  2. Hydrobromic Acid Treatment: This intermediate is subsequently treated with hydrobromic acid to produce debrisoquin hydrobromide.

This method allows for the efficient production of the compound while maintaining structural integrity.

Molecular Structure Analysis

Debrisoquin hydrobromide possesses a complex molecular structure characterized by:

  • Molecular Formula: C10H14BrN3
  • Molecular Weight: Approximately 244.14 g/mol
  • Structural Features: The compound contains a tetrahydroisoquinoline core, which is a fused ring system that contributes to its pharmacological properties .

Structural Data

  • InChI Key: VTSAHPTZGHRJSO-UHFFFAOYSA-N
  • SMILES Representation: C1CNH+C(=N)N.[Br-].
Chemical Reactions Analysis

Debrisoquin hydrobromide undergoes various chemical reactions, including:

  1. Oxidation: Metabolized by cytochrome P-450 enzymes (especially CYP2D6) to form 4-hydroxydebrisoquine.
  2. Reduction: Capable of undergoing reduction reactions under specific conditions.
  3. Substitution Reactions: Can participate in substitution reactions in the presence of strong nucleophiles.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Mechanism of Action

Debrisoquin hydrobromide acts primarily at the sympathetic neuroeffector junction by:

  • Inhibiting the release and distribution of norepinephrine.
  • Being taken up by norepinephrine transporters and concentrating within norepinephrine vesicles.
  • Gradually depleting norepinephrine stores in nerve endings, leading to reduced sympathetic activity.

This mechanism results in decreased peripheral resistance and cardiac output, effectively lowering blood pressure without causing parasympathetic blockade .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: 278–280 °C
  • Water Solubility: Approximately 0.842 mg/mL

Chemical Properties

  • LogP (Partition Coefficient): 0.75, indicating moderate lipophilicity.
  • pKa (Strongest Basic): 12.47, suggesting basic characteristics.
  • Hydrogen Bonding Capacity:
    • Hydrogen Acceptors: 3
    • Hydrogen Donors: 2

These properties highlight the compound's behavior in biological systems and its potential bioavailability .

Applications

Debrisoquin hydrobromide has several significant applications in scientific research:

  1. Pharmacogenetics: It is extensively used for phenotyping the CYP2D6 enzyme to study genetic variations affecting drug metabolism.
  2. Hypertension Research: Its antihypertensive effects make it valuable for studying blood pressure regulation mechanisms.
  3. Cancer Research: Investigations into its oxidative status have been conducted to explore links between debrisoquin metabolism and cancer susceptibility .
Pharmacogenetic Foundations of Debrisoquin Hydrobromide Metabolism

CYP2D6 Polymorphism: Genetic Determinants of Metabolic Variability

Debrisoquin hydrobromide's metabolism is governed primarily by the cytochrome P450 enzyme CYP2D6, which exhibits extensive genetic polymorphism. The CYP2D6 gene locus contains functional alleles, non-functional variants, and hybrid pseudogenes (CYP2D7, CYP2D8P), with over 100 star alleles identified to date [1] [4]. Key loss-of-function variants include:

  • CYP2D6(A) (rs3892097): A nucleotide deletion in exon 5 causing a frameshift and premature stop codon.
  • CYP2D6(B) (rs1135840): A splice-site mutation in intron 3 leading to defective mRNA processing [9].
  • Gene deletions (e.g., CYP2D6*5): Complete absence of the functional gene.

Conversely, gain-of-function variants include:

  • Gene duplications/multiplications (e.g., CYP2D6*1xN, *2xN): Increased enzyme expression and ultrarapid metabolism [1].

These genetic variations create distinct metabolic phenotypes:

  • Poor Metabolizers (PMs): Homozygous for two non-functional alleles (prevalence: 5–10% in Caucasians).
  • Intermediate Metabolizers (IMs): Heterozygous for functional/non-functional alleles.
  • Extensive Metabolizers (EMs): Homozygous for functional alleles.
  • Ultrarapid Metabolizers (UMs): Carrying duplicated functional alleles [1] [7].

Table 1: Key CYP2D6 Alleles and Functional Impact

AlleleDefining VariantFunctional ConsequenceEuropean Frequency (%)
*2rs16947, rs1135840Reduced activity20–25
*3 (A)rs3892097Non-functional1–2
*4 (B)rs1065852, rs3892097Non-functional12–21
*6rs5030655Non-functional0.5–1.5
*10rs1065852Reduced activity2–7
*41rs28371725Reduced activity8–10

Data aggregated from large-scale sequencing studies [5].

Recent evidence indicates that hepatic uptake of debrisoquin involves the organic cation transporter OCT1 (SLC22A1). Debrisoquin is a high-affinity OCT1 substrate (KM = 5.9 μM), and genetic variants like OCT1*2 (Arg61Cys) reduce hepatic uptake, adding another layer to metabolic variability independent of CYP2D6 [7].

Co-Segregation Studies: Debrisoquin Hydroxylation and Dextromethorphan O-Demethylation

Dextromethorphan O-demethylation serves as a established probe for CYP2D6 activity due to its enzymatic co-segregation with debrisoquin 4-hydroxylation. Seminal studies demonstrated:

  • Bimodal metabolic ratios: Urinary dextromethorphan/dextrorphan (DM/DX) ratios segregate populations into EMs (DM/DX < 0.3) and PMs (DM/DX > 0.3), mirroring debrisoquin metabolic ratios [3].
  • Genetic concordance: Pedigree analyses confirm autosomal recessive inheritance for both traits, with a Spearman rank correlation coefficient of rs = 0.78 (p < 0.0001) between metabolic ratios [3].
  • Mechanistic basis: Both reactions are catalyzed by CYP2D6, with dextromethorphan’s O-demethylation requiring the same enzyme active site as debrisoquin’s 4-hydroxylation [1] [6].

Table 2: Metabolic Concordance in Global Cohorts

PopulationSample SizeConcordance Rate (%)Exceptions Noted
Swiss26898.1None
Jordanian11688.83 PMs for debrisoquin/EMs for DM
French10795.31 PM for DM/EM for debrisoquin

Data from Schmid et al. (1985) and Irshaid et al. (1996) [3] [10].

Notably, dissociation occurs in 5–10% of individuals:

  • In Jordanians, 3 subjects were PMs for debrisoquin but EMs for dextromethorphan, suggesting alternative pathways (e.g., CYP3A4) for dextromethorphan O-demethylation [10].
  • One Jordanian PM for dextromethorphan (log DM/DX = 0.05) exhibited extensive metabolizer status when assessed via total non-O-demethylated/O-demethylated metabolite ratios, implying compensatory mechanisms [10].

Population-Specific Allele Frequencies and Ethnic Variability in Metabolic Phenotypes

CYP2D6 allele distribution varies significantly across ethnic groups, leading to divergent metabolic phenotypes:

Global Allele Distribution Patterns

  • CYP2D6*4: High frequency in Europeans (12–21%) but rare in East Asians (<1%) and Africans (1–5%) [5].
  • CYP2D6*10: Predominant in East Asians (50–70%), associated with reduced enzyme activity.
  • CYP2D6*17: Common in Africans (20–35%), alters substrate specificity but retains partial function.
  • CYP2D6*29: Found in 10% of Africans, linked to decreased metabolic capacity [5] [7].

Table 3: Population-Specific CYP2D6 Phenotype Frequencies

Population GroupPM Frequency (%)UM Frequency (%)Key Alleles Contributing to Variability
European5–101–10*4 (non-functional), *41 (reduced)
East Asian0.5–1.50.5–2*10 (reduced)
African2–85–10*17 (reduced), *29 (reduced)
Indigenous North American3–73–6Understudied; *4, *6 observed
Oceanian1–310–20Gene duplications prevalent

Data from worldwide meta-analyses [5] [2] [10].

Understudied Populations and Research Gaps

  • Indigenous North Americans: Limited data exist for First Nations, Métis, and Inuit populations. Preliminary studies suggest CYP2D6*4 frequencies of 2–5% in some tribes, but comprehensive allele mapping is lacking [2].
  • West Asians: Jordanians exhibit a PM frequency of 6.8% for dextromethorphan, aligning with European data, but dissociation cases highlight ethnic-specific metabolic nuances [10].
  • Admixed Populations: Mexican Amerindians show CYP2D6 diversity distinct from Mestizos, emphasizing the need for population-specific pharmacogenetic screening [2].

These variations significantly impact debrisoquin-based phenotyping:

  • African-specific alleles (*17, *29) exhibit substrate-dependent activity, potentially underestimating metabolic capacity when probed with debrisoquin [7].
  • Ultrarapid metabolizers are frequent in North Africa and Oceania (10–20%) due to gene duplications, risking therapeutic failure of CYP2D6 substrates [5].

Compound Names Mentioned: Debrisoquin hydrobromide, Dextromethorphan, Dextrorphan, 3-Methoxymorphinan, 4-Hydroxydebrisoquine, O-Desmethyltramadol, Metformin.

Properties

CAS Number

1131-65-3

Product Name

Debrisoquin hydrobromide

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-2-ium-2-carboximidamide;bromide

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

InChI

InChI=1S/C10H13N3.BrH/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H

InChI Key

VTSAHPTZGHRJSO-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CC2=CC=CC=C21)C(=N)N.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.